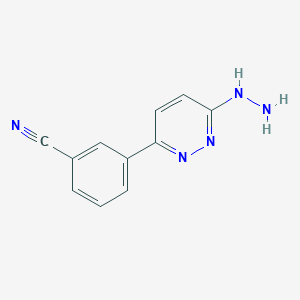
3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile is a heterocyclic compound that features a pyridazine ring substituted with a hydrazinyl group and a benzonitrile moiety. Pyridazine derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of the hydrazinyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile typically involves the reaction of 3-chloropyridazine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydrazinyl group can undergo oxidation to form azides or other nitrogen-containing functional groups.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds
Wirkmechanismus
The mechanism of action of 3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile is primarily attributed to its ability to interact with biological macromolecules. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The nitrile group can also participate in interactions with nucleophiles in biological systems, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 3-(6-Oxo-1,6-dihydro-3-pyridazinyl)benzonitrile
- 3-(6-Methyl-3-pyridazinyl)benzonitrile
- 3-(6-Amino-3-pyridazinyl)benzonitrile
Comparison: 3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological activity compared to other pyridazine derivatives. The hydrazinyl group enhances its potential as a versatile intermediate in chemical synthesis and its ability to interact with biological targets .
Eigenschaften
CAS-Nummer |
1022091-94-6 |
|---|---|
Molekularformel |
C11H9N5 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
3-(6-hydrazinylpyridazin-3-yl)benzonitrile |
InChI |
InChI=1S/C11H9N5/c12-7-8-2-1-3-9(6-8)10-4-5-11(14-13)16-15-10/h1-6H,13H2,(H,14,16) |
InChI-Schlüssel |
RISYIMBOKROORL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NN=C(C=C2)NN)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














